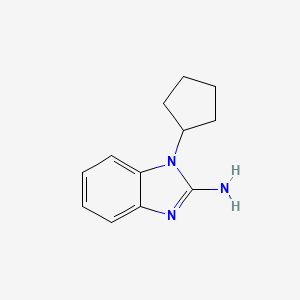

1-cyclopentyl-1H-1,3-benzodiazol-2-amine

CAS No.: 945021-20-5

Cat. No.: VC2990130

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945021-20-5 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 1-cyclopentylbenzimidazol-2-amine |

| Standard InChI | InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) |

| Standard InChI Key | UTVDWVRXWFQCQJ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C3=CC=CC=C3N=C2N |

| Canonical SMILES | C1CCC(C1)N2C3=CC=CC=C3N=C2N |

Introduction

| Parameter | Information |

|---|---|

| CAS Number | 945021-20-5 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 1-cyclopentylbenzimidazol-2-amine |

| InChI | InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) |

| InChIKey | UTVDWVRXWFQCQJ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C3=CC=CC=C3N=C2N |

The compound was registered in chemical databases in 2009, with modifications to its database entry as recently as February 2022, indicating ongoing interest in this chemical entity .

Structural Characteristics

The molecular structure of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine consists of three key components: a benzene ring fused with an imidazole ring (forming the benzimidazole scaffold), a cyclopentyl ring attached to one of the nitrogen atoms in the imidazole portion, and an amino group at the 2-position of the imidazole ring. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.

The benzimidazole core is a privileged structure in medicinal chemistry, known for its versatility and presence in numerous pharmaceutically active compounds. The addition of the cyclopentyl group at the N-1 position likely modifies the electronic properties and spatial orientation of the molecule, potentially affecting its receptor binding capabilities and other biological interactions.

Physical and Chemical Properties

Theoretical and Predicted Properties

Due to limited experimental data on this specific compound, several properties have been predicted through computational methods. These predictions offer valuable insights into potential physical and chemical behaviors of the compound.

The cyclopentyl substituent increases the lipophilicity of the molecule compared to unsubstituted benzimidazole derivatives, potentially enhancing membrane permeability and improving pharmacokinetic properties. This characteristic is particularly relevant for drug development, as improved lipophilicity can contribute to better absorption and distribution within biological systems.

Collision Cross-Section Data

Mass spectrometry studies have yielded predicted collision cross-section (CCS) values for various adducts of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine. This data, presented in Table 2, provides valuable information for analytical identification and characterization of the compound.

Table 2: Predicted Collision Cross-Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.13388 | 143.4 |

| [M+Na]⁺ | 224.11582 | 155.5 |

| [M+NH₄]⁺ | 219.16042 | 152.8 |

| [M+K]⁺ | 240.08976 | 152.3 |

| [M-H]⁻ | 200.11932 | 147.2 |

| [M+Na-2H]⁻ | 222.10127 | 150.4 |

| [M]⁺ | 201.12605 | 146.1 |

| [M]⁻ | 201.12715 | 146.1 |

Synthesis Methodologies

Modern Synthetic Methods

More efficient approaches for synthesizing substituted benzimidazoles have been developed using metal-mediated reactions. One notable approach involves a microwave-promoted Suzuki-Miyaura coupling reaction between aryl/heteroaryl boronic acids and iodobenzimidazole intermediates .

For 1-cyclopentyl derivatives specifically, the synthetic route might involve:

-

Preparation of cyclopentyl-substituted 1,2-diaminobenzene

-

Cyclization to form the benzimidazole scaffold

-

Functionalization at the 2-position to introduce the amino group

The Suzuki-Miyaura cross-coupling reaction mechanism involves several key steps:

-

Formation of a coordinative-unsaturated palladium species LPd(0)

-

Oxidative addition with the iodobenzimidazole intermediate

-

Trans-metalation from the ate-complex of boron

This microwave-assisted approach offers advantages including shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Alternative Synthesis Routes

Another potential synthetic route for 2-aminobenzimidazoles involves the reaction of o-phenylenediamine derivatives with cyanogen bromide or cyanamide. For the specific target compound, incorporating the cyclopentyl group at the N-1 position would require selective N-alkylation strategies.

The synthesis of related compounds such as 2-mercapto-1H-benzimidazole (a potential precursor) has been reported by refluxing solutions of benzene-1,2-diamine with carbon disulfide and potassium hydroxide in ethanol-water mixtures . Such intermediates could potentially be converted to the 2-amino derivative through appropriate transformations.

Structural Relationship to Other Benzimidazoles

Comparison with Related Compounds

1-Cyclopentyl-1H-1,3-benzodiazol-2-amine shares structural similarities with other benzimidazole derivatives that have established biological activities. The benzimidazole scaffold is found in numerous bioactive compounds, including anthelmintics (albendazole, mebendazole), proton pump inhibitors (omeprazole), and various experimental drug candidates with antimicrobial, antiviral, and anticancer properties.

The substitution pattern in this compound—particularly the cyclopentyl group at N-1 and amino group at C-2—creates a unique electronic and steric profile that distinguishes it from other benzimidazole derivatives. This specific arrangement may confer novel biological properties or improved pharmacokinetic characteristics compared to similar compounds.

Research Limitations and Future Directions

Current Gaps in Knowledge

Despite the potential importance of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, several research gaps remain:

-

Limited published data on synthesis optimization specific to this compound

-

Insufficient experimental physical property measurements

-

Lack of comprehensive biological activity screening

-

Minimal information on stability, degradation pathways, and metabolic profiles

Future Research Opportunities

Future research directions for this compound could include:

-

Development of improved synthetic routes with higher yields and purity

-

Comprehensive biological activity screening against various targets

-

Detailed structure-activity relationship studies comparing different N-1 substituents

-

Investigation of potential applications as a building block for more complex bioactive molecules

-

Exploration of crystal structure and solid-state properties

The growing interest in benzimidazole derivatives for various applications suggests that compounds like 1-cyclopentyl-1H-1,3-benzodiazol-2-amine will continue to attract research attention. Recent advances in synthetic methodologies, particularly those employing microwave-assisted reactions and metal-mediated couplings, offer promising approaches for accessing this compound and related derivatives more efficiently .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume